4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone
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Overview
Description
4-Bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone is a heterocyclic compound that contains a pyridazinone core substituted with a bromine atom at the fourth position and a pyrrolidinyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Pyrrolidinyl Substitution: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions. This can be done by reacting the brominated pyridazinone with pyrrolidine in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the bromine atom.
Scientific Research Applications
4-Bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, neurotransmission, or cell proliferation, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-(1-pyrrolidinyl)-2(1H)-pyridazinone: Similar structure but with a different position of the pyrrolidinyl group.
4-Chloro-5-(1-pyrrolidinyl)-3(2H)-pyridazinone: Similar structure but with a chlorine atom instead of bromine.
5-(1-Pyrrolidinyl)-3(2H)-pyridazinone: Lacks the bromine atom.
Uniqueness
4-Bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone is unique due to the specific combination of the bromine atom and the pyrrolidinyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-4-pyrrolidin-1-yl-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c9-7-6(5-10-11-8(7)13)12-3-1-2-4-12/h5H,1-4H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDGSEAYARKYIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)NN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352001 |
Source
|
Record name | 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
692749-93-2 |
Source
|
Record name | 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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